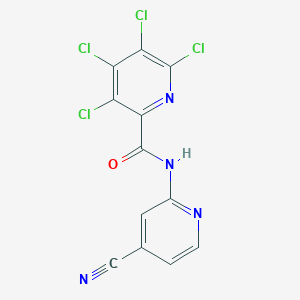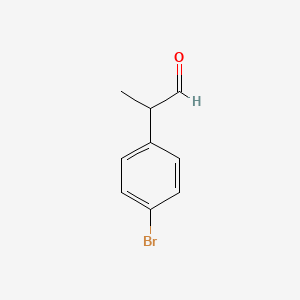
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide is a chlorinated heterocyclic compound It belongs to the class of perhalogenated pyridines, which are known for their high reactivity and broad applications in various fields of chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide typically involves the reaction of pentachloropyridine with appropriate nucleophiles. One common method includes the reaction of pentachloropyridine with 4-cyanopyridine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Due to the electron-deficient nature of the chlorinated pyridine ring, it readily undergoes nucleophilic substitution reactions with various nucleophiles.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted pyridine derivatives, depending on the nucleophile used. These products can have diverse applications in organic synthesis and pharmaceuticals.
科学研究应用
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:
Industry: The compound can be used in the development of new agrochemicals and materials with specific properties.
作用机制
The exact mechanism of action of 3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide is not well-documented. its reactivity is primarily due to the electron-deficient nature of the chlorinated pyridine ring, which makes it highly susceptible to nucleophilic attack. This property is exploited in various synthetic applications to create new compounds with desired biological or chemical properties.
相似化合物的比较
Similar Compounds
Pentachloropyridine: A closely related compound used as a precursor in the synthesis of various chlorinated pyridine derivatives.
2,3,5,6-tetrachloro-4-mercaptopyridine: Another chlorinated pyridine derivative with applications in organic synthesis.
Uniqueness
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide is unique due to the presence of both the tetrachloropyridine and cyanopyridine moieties, which confer distinct reactivity and potential applications. Its ability to undergo various nucleophilic substitution reactions makes it a versatile building block in organic synthesis.
属性
IUPAC Name |
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4N4O/c13-7-8(14)10(20-11(16)9(7)15)12(21)19-6-3-5(4-17)1-2-18-6/h1-3H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROWDDYPXGEDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451016.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2451017.png)
palladium(II)](/img/structure/B2451020.png)
![5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2451023.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2451024.png)
![N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2451025.png)



![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2451032.png)
![3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2451034.png)
![Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2451035.png)

